Semaxanib, also known as SU5416, is a quinolone derivative [] studied for its potential antineoplastic activity. It belongs to a class of compounds called tyrosine kinase inhibitors [, ]. Semaxanib plays a significant role in scientific research, primarily as a tool for understanding angiogenesis, the formation of new blood vessels. Researchers utilize Semaxanib to investigate the role of angiogenesis in various disease models, including cancer and pulmonary hypertension. [, , , , , , , ]
Semaxanib, also known as SU-5416, is a synthetic compound primarily recognized for its role as a potent and selective inhibitor of the vascular endothelial growth factor receptor tyrosine kinase, specifically the Flk-1/KDR receptor. Initially developed for cancer treatment, Semaxanib's mechanism focuses on inhibiting angiogenesis, the process by which new blood vessels form from existing ones, which is crucial in tumor growth and metastasis. Despite its promising attributes, clinical trials have shown limited efficacy, leading to its discontinuation in further development for human use.
Semaxanib is classified as a small molecule drug within the category of receptor tyrosine kinase inhibitors. Its chemical structure is characterized by the presence of a pyrrolidine moiety and an indolinone scaffold, contributing to its biological activity. The compound is synthesized from various precursors through a series of chemical reactions aimed at optimizing its inhibitory effects on angiogenesis.
The synthesis of Semaxanib involves several key steps:
The synthesis process emphasizes careful control over reaction conditions to maximize yield and purity.
Semaxanib's molecular formula is CHNO, with a molecular weight of 270.30 g/mol. The compound features an indolin-2-one core structure linked to a pyrrolidine ring.
Semaxanib primarily acts through its interaction with the Flk-1/KDR receptor, inhibiting downstream signaling pathways involved in angiogenesis. The key reactions include:
The compound has been shown to exhibit significant anti-tumor effects in vitro across various cancer cell lines by disrupting these pathways .
Semaxanib's mechanism involves:
Research indicates that Semaxanib effectively reduces vascular permeability and inhibits endothelial cell proliferation in experimental models .
Relevant data suggest that Semaxanib exhibits favorable pharmacokinetic properties but has limitations in bioavailability when administered orally .
Semaxanib has been explored primarily for its potential applications in oncology as an anti-cancer agent due to its ability to inhibit angiogenesis. Although it has not progressed beyond clinical trials for human use due to efficacy concerns, it remains a subject of interest in research settings focused on:
Semaxanib (SU5416) represents a foundational milestone in targeted anti-angiogenic therapy as the first indolinone-derived small-molecule inhibitor of vascular endothelial growth factor receptors (VEGFRs). Discovered through high-throughput library screening, it selectively targets VEGFR-1 (Flt-1) and VEGFR-2 (KDR/Flk-1) tyrosine kinases, with half-maximal inhibitory concentrations (IC50) of 40 nM for VEGFR-2. Its mechanism involves competitive inhibition of ATP binding, thereby blocking VEGF-mediated receptor autophosphorylation and downstream signaling cascades critical for endothelial cell proliferation and migration [1] [7]. Structurally, Semaxanib features a 3-alkylideneoxindole core (chemical formula: C15H14N2O), which forms a Z-configuration essential for binding to the kinase domain. X-ray crystallography reveals that this scaffold occupies the hydrophobic ATP-binding pocket of VEGFR-1, establishing hydrogen bonds with key residues like Cys-912 and hydrophobic interactions with Val-916 and Lys-868 [1] [5]. Beyond VEGFRs, Semaxanib inhibits platelet-derived growth factor receptors (PDGFRs) and c-Kit (CD117), though with lower potency, highlighting its multitargeted design aimed at disrupting tumor-associated angiogenesis and stromal support [2] [6].
Preclinical studies demonstrated potent anti-angiogenic effects, including:
Despite promising preclinical data, Semaxanib's clinical translation faced limitations due to pharmacokinetic challenges, including rapid clearance (26.1 ± 12.5 L/h/m²) and large volume of distribution (41.9 ± 21.4 L/m²) observed in pediatric and adult phase I trials [9] [10]. Nevertheless, its structural template directly enabled the development of second-generation inhibitors, such as sunitinib (SU11248), which retains the core indolinone motif but incorporates a (diethylaminoethyl)carbamoyl group to enhance target affinity and oral bioavailability [1] [2].
Table 1: Semaxanib and Key Successor Indolinone-Based Kinase Inhibitors
Compound | Molecular Target(s) | Structural Modification vs. Semaxanib | Clinical Status |
---|---|---|---|
Semaxanib (SU5416) | VEGFR-1/2, PDGFR, c-Kit | Parent compound | Discontinued (Phase III) |
Sunitinib (SU11248) | VEGFR-1/2/3, PDGFR, c-Kit | C-4′ (diethylaminoethyl)carbamoyl chain | FDA-approved (RCC, GIST) |
Nintedanib (BIBF1120) | VEGFR, FGFR, PDGFR | Added piperazine-carboxylate moiety | FDA-approved (IPF, NSCLC) |
Orantinib (SU6668) | VEGFR-2, FGFR-1, PDGFR-β | Propionic acid chain at C-4′ | Discontinued (Phase II) |
The development of Semaxanib emerged from the paradigm-shifting recognition in the 1990s that tumor growth is angiogenesis-dependent. Seminal work by Folkman and colleagues established VEGF as the dominant regulator of pathological angiogenesis, with overexpression correlating with poor prognosis in cancers like colorectal carcinoma and glioblastoma [3] [7]. The biological rationale for targeting VEGF/VEGFR signaling included:
Semaxanib entered clinical testing in the late 1990s as the first selective VEGFR-2 inhibitor. Initial phase I trials (e.g., NCT00004262) explored doses from 48–190 mg/m² twice weekly via intravenous infusion. Pharmacodynamic assessments using dynamic contrast-enhanced MRI (DCE-MRI) aimed to quantify reductions in tumor vascular permeability—a biomarker of anti-angiogenic activity. However, these studies revealed significant interpatient variability in drug exposure and inconsistent modulation of permeability parameters (Ktrans, ve), which failed to correlate with plasma concentrations [8] [9].
Table 2: Key Clinical Trials of Semaxanib in Oncology
Trial Phase | Patient Population | Dosing Regimen | Primary Findings | Reference |
---|---|---|---|---|
Phase I | Refractory solid tumors | 48–190 mg/m² IV, 2x/week | MTD not defined; linear PK up to 145 mg/m² | [8] |
Phase I/II | Metastatic colorectal cancer | 85 mg/m² + irinotecan/5-FU | Feasible combination; no objective responses | [6] |
Phase II | Metastatic melanoma | Semaxanib + thalidomide | Tolerable; disease stabilization in 30% of patients | [1] |
Phase III | Advanced colorectal cancer | Semaxanib + IFL vs. IFL | Terminated due to lack of efficacy advantage | [7] |
The discontinuation of Semaxanib’s phase III trial in 2002 for advanced colorectal cancer underscored its clinical limitations: insufficient single-agent efficacy, lack of validated biomarkers for patient selection, and pharmacokinetic challenges linked to its Cremophor®-based formulation [7]. Crucially, its legacy resides in validating VEGFR-2 as a druggable target and providing structural insights that informed successors. For example, sunitinib—derived from Semaxanib’s scaffold—achieved FDA approval by addressing early shortcomings through improved oral bioavailability and broader kinase inhibition [1] [2]. Contemporary agents like cabozantinib further optimized this chemotype to concurrently inhibit parallel pathways (e.g., c-Met), overcoming resistance observed in Semaxanib-treated tumors [1].
In non-oncological research, Semaxanib gained utility in generating rodent models of pulmonary arterial hypertension (PAH). The "Sugen-Hypoxia" (SuHx) model combines SU5416 administration with chronic hypoxia to induce severe, irreversible pulmonary vascular remodeling—demonstrating the compound’s enduring scientific impact beyond oncology [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7